molecular formula C11H15NO2 B13011014 Ethyl 2-amino-5-ethylbenzoate CAS No. 832732-67-9

Ethyl 2-amino-5-ethylbenzoate

Cat. No.: B13011014
CAS No.: 832732-67-9
M. Wt: 193.24 g/mol
InChI Key: SWFOMPATDYDWPR-UHFFFAOYSA-N
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Description

Ethyl 2-amino-5-ethylbenzoate: is an organic compound with the molecular formula C11H15NO2 and a molecular weight of 193.25 g/mol It is a derivative of benzoic acid, where the carboxyl group is esterified with ethanol, and the benzene ring is substituted with an amino group and an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-amino-5-ethylbenzoate can be synthesized through several methods. One common approach involves the nitration of ethyl benzoate to form ethyl 2-nitrobenzoate, followed by reduction to yield ethyl 2-aminobenzoate. The ethyl group can be introduced via Friedel-Crafts alkylation using ethyl chloride and aluminum chloride as a catalyst .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve large-scale nitration and reduction processes, followed by purification steps such as recrystallization or distillation to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-amino-5-ethylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of ethyl 2-amino-5-ethylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting or modifying their activity. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can further interact with biological targets .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the specific positioning of the amino and ethyl groups on the benzene ring, which can influence its reactivity and interactions with biological targets. This unique structure can lead to distinct biological activities and applications compared to its analogs .

Biological Activity

Ethyl 2-amino-5-ethylbenzoate, an organic compound classified as an ester, has garnered attention due to its potential biological activities and applications in pharmaceutical chemistry. This article delves into its biological activity, encompassing enzymatic interactions, potential therapeutic uses, and comparative studies with related compounds.

Chemical Structure and Properties

This compound features a benzoate group linked to an ethyl amino chain, which contributes to its unique chemical properties. The molecular formula is C12H17NC_{12}H_{17}N with a structure that suggests potential interactions with various biological systems due to the presence of both an amino group and an ethyl side chain.

Enzymatic Activity and Hydrolysis

Research indicates that this compound can undergo aminolysis, reacting with ammonia or primary/secondary amines to form corresponding amides. Studies on the hydrolytic stability of similar esters suggest that the compound's stability may be influenced by the size of the alkyl group attached to the benzoate structure. For instance, comparative studies show that variations in hydrolytic stability correlate directly with alkyl group size and electronic effects .

Table 1: Hydrolytic Stability of Related Compounds

Compound Namet1/2 (min)Key Features
This compoundTBDAmino and ethyl substitutions
Ethyl 2-bromo benzoate15Halogen substitution
Unsubstituted ethyl benzoate15Baseline for comparison
Phenyl benzoate11Lower stability due to resonance

Local Anesthetic Effects

This compound shares structural similarities with known local anesthetics such as benzocaine (4-amino ethyl benzoate). Research has shown that compounds in this category can effectively block sodium channels, leading to local anesthetic effects. The local anesthetic activity of structurally related compounds suggests that this compound may also exhibit similar pharmacological properties .

Case Studies and Experimental Findings

Comparative Analysis with Related Compounds

The biological activity of this compound can be further understood by comparing it with other benzoate derivatives.

Table 2: Comparative Biological Activities

Compound NameLocal Anesthetic ActivityAntibacterial Activity
This compoundPotentially activeTBD
BenzocaineHighLow
Ethyl 4-(phenylcarbamoyl)benzoateModerateHigh

Properties

CAS No.

832732-67-9

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

ethyl 2-amino-5-ethylbenzoate

InChI

InChI=1S/C11H15NO2/c1-3-8-5-6-10(12)9(7-8)11(13)14-4-2/h5-7H,3-4,12H2,1-2H3

InChI Key

SWFOMPATDYDWPR-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)N)C(=O)OCC

Origin of Product

United States

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